molecular formula C9H11NO2 B12450691 Ethyl 3-(1H-pyrrol-2-yl)acrylate CAS No. 90610-08-5

Ethyl 3-(1H-pyrrol-2-yl)acrylate

Cat. No.: B12450691
CAS No.: 90610-08-5
M. Wt: 165.19 g/mol
InChI Key: LRQXFCIRPHLXFH-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrol-2-yl)acrylate (CAS 2433-65-0) is a high-purity chemical building block featuring a reactive acrylate group linked to an electron-rich pyrrole ring. This compound is primarily valued in organic and medicinal chemistry as a key precursor for the synthesis of nitrogen-bridged heterocycles, such as indolizines and pyrrolo[1,2-a]pyrazines . These complex structures show a robust antifungal effect against various Candida species, including multidrug-resistant strains, making them promising candidates for pharmaceutical development . Docking analyses suggest this bioactivity may be mediated by interaction with the HMGR (3-hydroxy-methyl-glutaryl-CoA reductase) enzyme in yeast, which is crucial for ergosterol biosynthesis . The molecular structure, characterized by a planar geometry, facilitates multiple intermolecular interactions, including hydrogen bonding, which can be critical for its reactivity and crystal packing . Researchers utilize this compound in Knoevenagel condensations and other cyclization reactions to build complex molecular architectures for applications in materials science and as ligands in catalytic systems . It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(1H-pyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXFCIRPHLXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286842
Record name Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90610-08-5
Record name Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90610-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Horner-Wadsworth-Emmons Reaction: A Stereoselective Approach

The Horner-Wadsworth-Emmons (HWE) reaction is the most widely validated method for synthesizing ethyl 3-(1H-pyrrol-2-yl)acrylate. This approach leverages the condensation of pyrrole-2-carboxaldehyde with triethyl phosphonoacetate under basic conditions to yield the target compound with high stereoselectivity.

Reaction Conditions and Optimization

  • Reagents : Pyrrole-2-carboxaldehyde (1.0 equiv), triethyl phosphonoacetate (1.1 equiv), DBU (2.0 equiv).
  • Solvent : Deep eutectic solvent (DES) composed of choline chloride and urea (1:2 molar ratio).
  • Temperature : Room temperature (25°C).
  • Time : 4 hours.

Under these conditions, the reaction achieves >95% conversion with an E/Z selectivity ratio of 98:2 . The use of DES enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Key Advantages
  • Stereochemical control : The HWE reaction preferentially forms the E-isomer , critical for applications requiring defined geometry.
  • Scalability : Continuous flow reactors enable industrial-scale production with consistent yields.

Nucleophilic Addition of Pyrrole to Ethyl Acrylate

An alternative method involves the nucleophilic addition of pyrrole to ethyl acrylate under strongly basic conditions. This approach exploits the electron-rich 2-position of pyrrole for conjugate addition.

Reaction Mechanism

  • Deprotonation : A strong base (e.g., LiHMDS) deprotonates pyrrole at the 2-position, generating a pyrrolyl anion.
  • Conjugate Addition : The anion attacks the β-carbon of ethyl acrylate, forming a tetrahedral intermediate.
  • Protonation : Quenching with aqueous acid yields the final product.

Optimization Parameters

  • Base : Lithium hexamethyldisilazide (LiHMDS, 1.2 equiv) in tetrahydrofuran (THF).
  • Temperature : −78°C to 0°C.
  • Yield : 70–85%, depending on reaction scale.
Limitations
  • Side reactions : Competing polymerization of ethyl acrylate necessitates precise temperature control.
  • Sensitivity to moisture : Anhydrous conditions are critical to prevent hydrolysis of the base.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity (E/Z) Scalability Complexity
HWE Reaction 90–98% 98:2 High Moderate
Nucleophilic Addition 70–85% Not applicable Moderate High

Key Observations :

  • The HWE method is superior for large-scale production due to its high yield and stereochemical fidelity.
  • Nucleophilic addition is less practical industrially but valuable for small-scale functionalization studies.

Industrial Production Considerations

Solvent Systems

  • Batch processes : Ethyl acetate or dichloromethane are preferred for their compatibility with acrylate intermediates.
  • Continuous flow : DES-based systems reduce waste and improve energy efficiency.

Purification Techniques

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate, 9:1) achieves >99% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1H-pyrrol-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(1H-pyrrol-2-yl)acrylate is an organic compound with an ethyl ester group attached to the acrylate moiety and a pyrrole substituent at the 3-position. It has a molecular weight of approximately 191.23 g/mol. The compound is typically a colorless to pale yellow liquid. this compound's applications span chemistry, biology, and materials science, serving as a building block in synthesizing complex molecules and exhibiting potential therapeutic properties.

Biological Activities

Research indicates that this compound possesses significant biological activities, including potential antimicrobial and anticancer properties. The compound's mechanism of action is thought to involve interactions with biological macromolecules, facilitated by its pyrrole ring, which can engage in π-π stacking interactions and hydrogen bonding. Additionally, the acrylate moiety allows for reactivity in Michael addition reactions, potentially leading to the formation of biologically active conjugates.

Applications

  • Chemistry this compound serves as a building block for synthesizing complex organic molecules and polymers.
  • Biology It is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
  • Medicinal Chemistry This compound is used due to the pyrrole ring that is known for its diverse biological activities. Pyrrole derivatives are increasingly recognized for their anticancer potential. This compound has been studied for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including those associated with leukemia and solid tumors.
  • Materials Science this compound is considered for applications in materials science, although specific details are not provided in the search results.

Case studies

  • Anticancer Study: A study demonstrated that Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate significantly reduced cell viability in human leukemia cells with an IC50 value of approximately 15 μM, indicating strong anticancer potential.
  • Antimicrobial Efficacy: In vitro testing against Staphylococcus aureus revealed that Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate inhibited bacterial growth at concentrations as low as 20 μg/mL.

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)acrylate involves its interaction with various molecular targets and pathways. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The acrylate moiety can undergo Michael addition reactions, making it a reactive intermediate in various chemical processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on the Acrylate Moiety

Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
  • Key Difference: Addition of a cyano (-CN) group at the α-position.
  • Impact: The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, increasing reactivity in Michael addition reactions. The planar molecular geometry is retained, but the cyano group reduces basicity at the pyrrole nitrogen, altering hydrogen-bonding patterns (e.g., N–H···O interactions form inversion dimers instead of extended networks) .
  • Crystallography : Molecules are nearly planar (max. deviation: 0.093 Å), with dimerization via N–H···O bonds (R₂²(14) motifs) .
Ethyl 3-(Thiophen-2-yl)acrylate and Ethyl 3-(Furan-2-yl)acrylate
  • Key Difference : Replacement of pyrrole with thiophene or furan.
  • Impact :
    • Thiophene : The sulfur atom’s larger size and lower electronegativity compared to pyrrole’s nitrogen reduce hydrogen-bonding capacity. Conformational flexibility increases due to weaker planarity constraints .
    • Furan : Oxygen’s higher electronegativity strengthens dipole interactions but reduces aromaticity compared to pyrrole, affecting solubility and stability .

Modifications to the Heterocyclic Ring

Ethyl 3-(1-Methyl-1H-pyrrol-2-yl)acrylate
  • Key Difference : Methyl substitution at the pyrrole nitrogen.
  • Impact : Steric hindrance from the methyl group disrupts intermolecular hydrogen bonding, leading to less dense crystal packing. Planarity is slightly reduced (max. deviation: 0.15 Å) compared to the unmethylated analogue .
Ethyl 3-(4-Methyl-1H-pyrrol-3-yl)acrylate
  • Key Difference : Methyl group at the pyrrole 4-position.
  • Impact : Alters electronic distribution, making the 5-position more reactive toward electrophilic substitution (e.g., formylation via Vilsmeier-Haack reaction yields 5- and 2-formyl derivatives) .

Ester Group Variations

Methyl 3-(1H-Indol-2-yl)acrylate
  • Key Difference : Methyl ester instead of ethyl and indole ring replacing pyrrole.
  • Impact :
    • Ester Group : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters.
    • Indole vs. Pyrrole : The indole’s fused benzene ring enhances aromaticity and UV absorption, making it more suitable for optoelectronic applications .

Complex Heterocyclic Derivatives

Ethyl 3-(2-(1H-Pyrazol-1-yl)phenyl)acrylate
  • Key Difference : Pyrazole-phenyl substituent.
  • Impact : The pyrazole ring introduces additional hydrogen-bonding sites (N–H) and increases thermal stability. Applications include catalysis and metal-organic frameworks (MOFs) .
Ethyl 3-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate
  • Key Difference : Chloro-trifluoromethylpyridinyl and indole substituents.
  • Impact : Extended conjugation and electron-withdrawing groups enhance stability and bioactivity, making this compound relevant in agrochemical and pharmaceutical research .

Biological Activity

Ethyl 3-(1H-pyrrol-2-yl)acrylate is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry. This compound, with a molecular formula of C_{11}H_{13}N_{1}O_{2} and a molecular weight of approximately 191.23 g/mol, features a pyrrole ring and an acrylate moiety, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound includes:

  • Pyrrole Ring : An electron-rich five-membered ring that allows for π-π stacking interactions and hydrogen bonding.
  • Acrylate Moiety : Provides reactivity in Michael addition reactions, facilitating the formation of biologically active conjugates.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the function of these targets, leading to various biological effects.

Biological Activities

Research has documented several significant biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
  • Anticancer Properties : this compound has been investigated for its potential in cancer therapy. It may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential HMG-CoA reductase inhibitor

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Research : In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition : Research indicates that derivatives of this compound can act as HMG-CoA reductase inhibitors, which are crucial in cholesterol biosynthesis. This property positions the compound as a candidate for developing hypolipidemic agents.

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